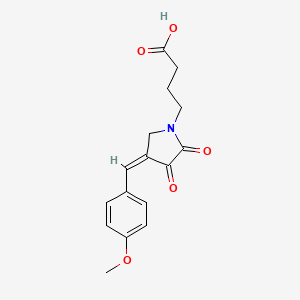
4-(4-(4-Methoxybenzylidene)-2,3-dioxopyrrolidin-1-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-(4-Methoxybenzylidene)-2,3-dioxopyrrolidin-1-yl)butanoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a methoxybenzylidene group attached to a dioxopyrrolidinyl moiety, which is further connected to a butanoic acid chain. The presence of these functional groups contributes to its reactivity and versatility in chemical synthesis and research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(4-Methoxybenzylidene)-2,3-dioxopyrrolidin-1-yl)butanoic acid typically involves a multi-step process. One common method starts with the condensation of 4-methoxybenzaldehyde with a suitable amine to form the methoxybenzylidene intermediate. This intermediate is then reacted with a dioxopyrrolidinyl derivative under controlled conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the condensation reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product from any impurities .
化学反応の分析
Types of Reactions
4-(4-(4-Methoxybenzylidene)-2,3-dioxopyrrolidin-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxybenzylidene group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.
Substitution: The aromatic ring in the methoxybenzylidene group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like nitric acid for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the methoxybenzylidene group can yield 4-methoxybenzoic acid, while reduction can produce 4-methoxybenzyl alcohol .
科学的研究の応用
4-(4-(4-Methoxybenzylidene)-2,3-dioxopyrrolidin-1-yl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(4-(4-Methoxybenzylidene)-2,3-dioxopyrrolidin-1-yl)butanoic acid involves its interaction with specific molecular targets. The methoxybenzylidene group can form hydrogen bonds and π-π interactions with proteins, while the dioxopyrrolidinyl moiety can participate in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes and other biological molecules, leading to various physiological effects .
類似化合物との比較
Similar Compounds
4-Methoxybenzylidene-4-butylaniline: A liquid crystalline compound with similar structural features but different applications.
2,6-Di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one: Another compound with a methoxybenzylidene group but different core structure and properties.
Uniqueness
Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry .
特性
分子式 |
C16H17NO5 |
|---|---|
分子量 |
303.31 g/mol |
IUPAC名 |
4-[(4Z)-4-[(4-methoxyphenyl)methylidene]-2,3-dioxopyrrolidin-1-yl]butanoic acid |
InChI |
InChI=1S/C16H17NO5/c1-22-13-6-4-11(5-7-13)9-12-10-17(16(21)15(12)20)8-2-3-14(18)19/h4-7,9H,2-3,8,10H2,1H3,(H,18,19)/b12-9- |
InChIキー |
OINKBONQZUNQFI-XFXZXTDPSA-N |
異性体SMILES |
COC1=CC=C(C=C1)/C=C\2/CN(C(=O)C2=O)CCCC(=O)O |
正規SMILES |
COC1=CC=C(C=C1)C=C2CN(C(=O)C2=O)CCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


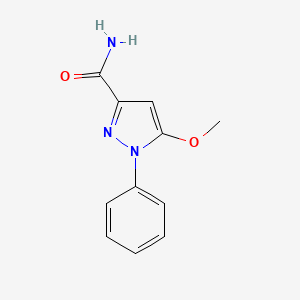
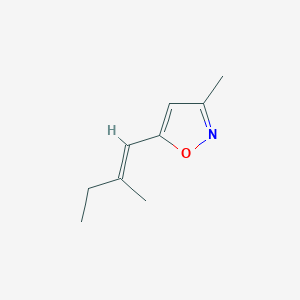
![3-[1-(1,3-Benzoxazol-2-yl)hydrazinyl]butanenitrile](/img/structure/B12883278.png)
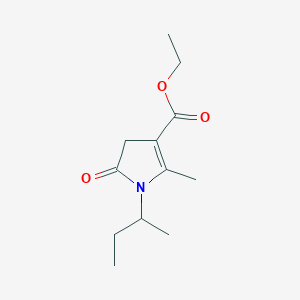
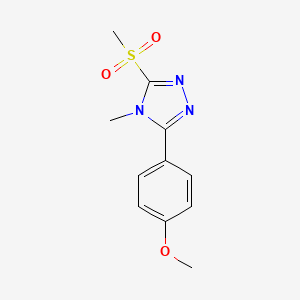
![4-Mercaptobenzo[d]oxazole-2-carbonyl chloride](/img/structure/B12883301.png)
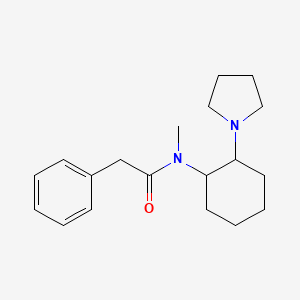

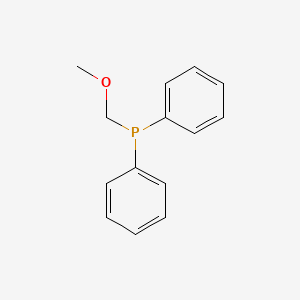
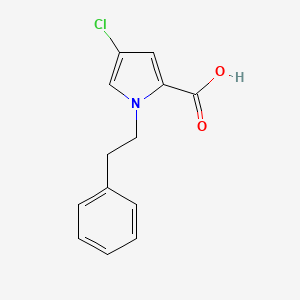
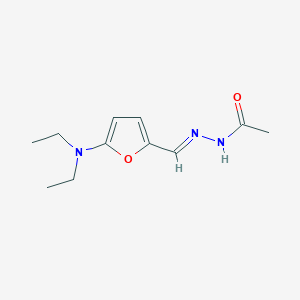
![Benzenesulfonic acid, 4-[1-[[[1-(2-chloro-4,6-dimethylphenyl)-4,5-dihydro-5-oxo-1h-pyrazol-3-yl]amino]carbonyl]propoxy]-2-pentadecyl-](/img/structure/B12883345.png)
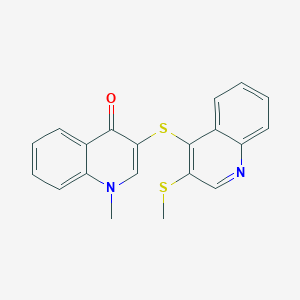
methyl butanoate](/img/structure/B12883359.png)
